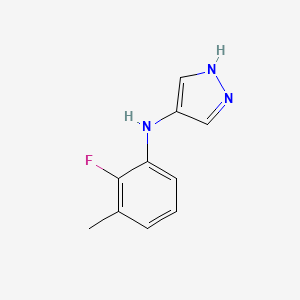

N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

N-(2-fluoro-3-methylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3/c1-7-3-2-4-9(10(7)11)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |

InChI Key |

QLRVHSBOHDWBDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CNN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-Fluoro-3-methylaniline with hydrazine derivatives. One common method is the cyclization of 2-Fluoro-3-methylphenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues from the evidence, focusing on substituent effects, physical properties, and synthesis methodologies.

2.1. Substituent Effects on Physical Properties

Substituents on the pyrazole ring significantly impact melting points, solubility, and stability. Key examples include:

Key Observations:

- Electron-withdrawing groups (e.g., fluorine, cyano) increase polarity and may elevate melting points due to stronger intermolecular interactions .

- Bulky substituents (e.g., quinolinyl) often reduce crystallinity, leading to lower melting points .

- Fluorinated derivatives like the target compound are hypothesized to exhibit improved bioavailability compared to non-fluorinated analogues .

2.3. Pharmacological Potential

Fluorinated pyrazole amines are highlighted for their drug-like properties :

- Ceapin-A8 (), a trifluoromethyl-substituted analogue, shows applications in protein interaction studies, suggesting the target compound’s utility in similar contexts.

Research Findings and Contradictions

- Contradictions in Yields: N-(4-cyanophenyl)-1H-pyrazol-4-amine achieves 89% yield , while N-cyclopropyl derivatives yield only 17.9% due to steric challenges . This underscores the need for tailored reaction conditions.

- Fluorine vs. Trifluoromethyl : Trifluoromethyl groups (e.g., in Ceapin-A8) confer higher metabolic stability than single fluorine atoms but may reduce solubility .

Biological Activity

N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the fluoro and methyl groups on the phenyl ring enhances its pharmacological properties, making it a candidate for various therapeutic applications.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. This inhibition can affect various cellular pathways, including those involved in cancer progression and inflammation.

- Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular responses and signaling pathways.

Anticancer Properties

Studies have indicated that this compound has anticancer properties. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Effect on Cell Viability (%) |

|---|---|---|

| HepG2 (Liver) | 54.25 | 45.75 |

| HeLa (Cervical) | 38.44 | 61.56 |

| A549 (Lung) | 49.85 | 50.15 |

These results suggest that the compound effectively inhibits the proliferation of cancer cells while displaying minimal toxicity to normal cells .

Antimicrobial Activity

Preliminary studies have highlighted the compound's potential antimicrobial properties. It has demonstrated effectiveness against various pathogenic bacteria and fungi, indicating its possible use as an antimicrobial agent in therapeutic applications .

Case Studies

- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : In a study evaluating anti-inflammatory effects, this compound exhibited significant inhibition of TNF-α release in vitro, suggesting its potential use in treating inflammatory diseases .

- CDK2 Inhibition : Research has shown that pyrazole derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), crucial in cell cycle regulation. The compound's structural analogs have displayed sub-micromolar antiproliferative activity against multiple cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.